molecular formula C7H12BrNO2 B2467035 (1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide CAS No. 1431365-56-8

(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide

Cat. No. B2467035
CAS RN: 1431365-56-8
M. Wt: 222.082
InChI Key: VQBVIXGGYLNGIJ-WLUDYRNVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1 R,4 R)-2,5-diazabicyclo [2.2.1]heptane (DBH) derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound “(1R,2S,4S)-7- (tert-butoxycarbonyl)-7-azabicyclo [2.2.1]heptane-2-carboxylic acid” has a molecular weight of 241.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “(1R,2S,4S)-7- (tert-butoxycarbonyl)-7-azabicyclo [2.2.1]heptane-2-carboxylic acid” has a molecular weight of 241.29 g/mol and is a solid at room temperature .

Scientific Research Applications

properties

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.BrH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVIXGGYLNGIJ-WLUDYRNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide

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